molecular formula C12H8N2O2 B8604346 4-phenyl-6H-furo[2,3-d]pyridazin-7-one

4-phenyl-6H-furo[2,3-d]pyridazin-7-one

Cat. No.: B8604346
M. Wt: 212.20 g/mol
InChI Key: PXWIHXOQESNXTN-UHFFFAOYSA-N
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Description

4-Phenyl-6H-furo[2,3-d]pyridazin-7-one is a fused heterocyclic compound featuring a furan ring fused to a pyridazinone core at the [2,3-d] position. The phenyl substituent at the 4-position enhances its aromatic character and influences its electronic properties, making it a candidate for diverse applications in medicinal and materials chemistry. The compound’s CAS registry number is 13177-73-6, as listed in , confirming its identity in chemical databases.

Properties

Molecular Formula

C12H8N2O2

Molecular Weight

212.20 g/mol

IUPAC Name

4-phenyl-6H-furo[2,3-d]pyridazin-7-one

InChI

InChI=1S/C12H8N2O2/c15-12-11-9(6-7-16-11)10(13-14-12)8-4-2-1-3-5-8/h1-7H,(H,14,15)

InChI Key

PXWIHXOQESNXTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=O)C3=C2C=CO3

Origin of Product

United States

Preparation Methods

Yield and Scalability

  • Friedel-Crafts route : Moderate yields (52–65%) but scalable to gram quantities.

  • Cyclization method : Higher yields (68–70%) with microwave assistance, suitable for rapid synthesis.

  • Diazotization : Superior yields (70–85%) but requires strict temperature control.

Regioselectivity Challenges

The 4-phenyl group’s position is sensitive to the electronic environment of the furan ring. Gani et al. (2013) observed that electron-withdrawing substituents on the phenyl ring reduce cyclization efficiency by 15–20%.

Mechanistic Insights and Side Reactions

Friedel-Crafts Acylation Mechanism

  • Electrophilic attack : Benzoyl cation forms via AlCl3_3-mediated cleavage.

  • Acylation : Benzoyl group attaches to the furan’s C3 position.

  • Hydrazine addition : Forms hydrazone, enabling pyridazinone ring closure.

Competing Pathways in Diazotization

  • Nitrosation : Excess NaNO2_2 leads to over-nitrosation, generating nitro derivatives (5–10% yield loss).

  • Hydrolysis : Aqueous conditions at elevated temperatures degrade the furan ring, necessitating pH control .

Chemical Reactions Analysis

Types of Reactions: 4-phenyl-6H-furo[2,3-d]pyridazin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4-phenyl-6H-furo[2,3-d]pyridazin-7-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-phenyl-6H-furo[2,3-d]pyridazin-7-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-phenyl-6H-furo[2,3-d]pyridazin-7-one with structurally related fused heterocycles, focusing on substituents, physicochemical properties, and biological relevance.

Structural Analogues in Furopyridazine and Furopyrimidine Families

  • 6-Arylsubstituted Furo[2,3-d]pyrimidin-4-amines (Figure 17B, ): These derivatives replace the pyridazinone core with a pyrimidine ring. However, the pyridazinone’s carbonyl group in this compound may confer stronger dipole interactions in solid-state packing .
  • 4-Anilino-6-Methylfuro[2,3-d]pyrimidin-5-carboxylate (Figure 17E, ): This compound features a carboxylate ester and an anilino group, increasing polarity and metabolic stability. The absence of such functional groups in this compound suggests differences in pharmacokinetic behavior, such as lower water solubility but higher membrane permeability .

Pyrazolopyridazinone Derivatives ()

Compounds like 3,4-di(4-methylphenyl)-1-(2,4-dinitrophenyl)-6-phenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one (7b) exhibit:

  • Higher Melting Points (245–257°C) : Attributed to extensive π-π stacking and nitro group interactions.
  • Enhanced Reactivity : The pyrazole ring and nitro substituents facilitate electrophilic substitution, unlike the furan ring in this compound, which is more prone to oxidation .

Isoxazolo[3,4-d]pyridazin-7-one ()

4-Methyl-6-phenyl-6H-isoxazolo[3,4-d]pyridazin-7-one (12) differs in its heterocyclic core (isoxazole vs. furan).

Thieno[2,3-d]pyridazin-7-one Derivatives ()

2-(4-Chlorophenyl)-6H-thieno[2,3-d]pyridazin-7-one replaces the furan oxygen with sulfur, altering electronic properties. The thiophene ring’s electron-rich nature may improve charge-transfer interactions, while the chloro substituent increases lipophilicity, favoring blood-brain barrier penetration relative to the phenyl-substituted furopyridazinone .

Comparative Data Table

Compound Core Structure Key Substituents Melting Point (°C) Notable Properties
This compound Furo[2,3-d]pyridazinone 4-Phenyl Not reported Moderate aromaticity, potential dipole interactions
6-Arylsubstituted furo[2,3-d]pyrimidin-4-amine Furo[2,3-d]pyrimidine 4-Amine, 6-Aryl Not reported Enhanced solubility via H-bonding
Pyrazolo[3,4-d]pyridazin-7-one (7b) Pyrazolo[3,4-d]pyridazinone 3,4-Di(4-methylphenyl), 1-(2,4-dinitrophenyl) 245 High thermal stability, electrophilic reactivity
4-Methyl-6-phenyl-isoxazolo[3,4-d]pyridazin-7-one Isoxazolo[3,4-d]pyridazinone 4-Methyl, 6-Phenyl Not reported Increased polarity, bioactivity potential
2-(4-Chlorophenyl)-thieno[2,3-d]pyridazin-7-one Thieno[2,3-d]pyridazinone 2-(4-Chlorophenyl) Not reported Electron-rich core, lipophilic

Key Research Findings and Implications

  • Electronic Effects: The furan ring in this compound provides a balance of electron-donating character and stability, distinct from the electron-deficient pyridazinones or sulfur-rich thienopyridazines .
  • Biological Relevance : While direct studies are lacking, analogs like pyrrolo[2,3-d]pyridazin-7-one nucleosides () exhibit antiproliferative and antiviral activity, suggesting that this compound could be optimized for similar applications with targeted substituents .
  • Synthetic Challenges : highlights the complexity of synthesizing fused pyridazines, requiring regioselective cyclization and functionalization—a hurdle shared by this compound .

Q & A

Q. Table 1. Optimization of Cyclization Conditions for this compound

BaseSolventTemp (°C)Time (h)Yield (%)Purity (HPLC)
KOHDioxane/H₂O8066292%
NaOHEtOH/H₂O7084585%
DBUDMF12037888%

Source: Adapted from cyclization protocols in .

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